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Compound of Interest

Compound Name: (R)-(+)-1-Phenyl-1-propanol

Cat. No.: B144640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the chiral

alcohol (R)-(+)-1-Phenyl-1-propanol, a valuable building block in organic synthesis. The

document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), offering a critical resource for its identification and

characterization in research and development settings.

Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for (R)-(+)-1-Phenyl-1-propanol.

¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.40 m 5H Ar-H

4.58 t 1H CH-OH

2.40 s 1H OH

1.70 m 2H CH₂-CH₃

0.88 t 3H CH₂-CH₃
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Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

144.8 Ar-C (quaternary)

128.3 Ar-CH

127.2 Ar-CH

125.9 Ar-CH

76.0 CH-OH

31.8 CH₂-CH₃

10.1 CH₂-CH₃

Solvent: CDCl₃

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3360 Strong, Broad O-H stretch (alcohol)

3080 - 3030 Medium C-H stretch (aromatic)

2960 - 2870 Medium C-H stretch (aliphatic)

1600, 1490, 1450 Medium to Weak C=C stretch (aromatic ring)

1050 Strong C-O stretch (alcohol)

760, 700 Strong
C-H bend (monosubstituted

benzene)

Sample Preparation: Neat or as a thin film.

Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

136 25 [M]⁺ (Molecular Ion)

107 100 [M - C₂H₅]⁺ (Base Peak)

79 40 [C₆H₇]⁺

77 35 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-25 mg of (R)-(+)-1-Phenyl-1-propanol for ¹H NMR or 50-100 mg

for ¹³C NMR.[1]

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a

clean, dry vial.[1][2]

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing.[2]

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[3]
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Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.[4]

Process the raw data by applying a Fourier transform, phasing the spectrum, and

integrating the signals.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

If the sample is a solid, dissolve a small amount (approximately 50 mg) in a few drops of a

volatile solvent like methylene chloride or acetone.[5]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[5]

If the sample is a liquid, place one to two drops directly between two salt plates to create a

thin liquid film.[6]

Data Acquisition:

Place the salt plate(s) in the sample holder of the FT-IR spectrometer.[5]

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a

desiccator.[6]
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Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC).

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV for Electron Ionization - EI), causing the ejection of an electron to form a

positively charged molecular ion ([M]⁺) and various fragment ions.[7][8][9]

Mass Analysis:

The positively charged ions are accelerated by an electric field into a mass analyzer.[7][9]

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on

their mass-to-charge ratio (m/z).[7][9]

Detection:

The separated ions are detected by an electron multiplier or a similar detector, which

records the abundance of each ion at a specific m/z value.

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative

abundance on the y-axis. The most intense peak is designated as the base peak with a

relative abundance of 100%.[8]

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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